molecular formula C32H42N2O4 B10981629 3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one

3-benzyl-5-hydroxy-6-({(2-methoxyethyl)[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}methyl)-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B10981629
M. Wt: 518.7 g/mol
InChI Key: KYAGWBTWNCTHTG-LBNVMWSVSA-N
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Description

6-{[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINO]METHYL}-3-BENZYL-5-HYDROXY-4,7-DIMETHYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-{[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINO]METHYL}-3-BENZYL-5-HYDROXY-4,7-DIMETHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the quinolizidine ring would yield a more saturated compound .

Scientific Research Applications

6-{[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINO]METHYL}-3-BENZYL-5-HYDROXY-4,7-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYLAMINO]METHYL}-3-BENZYL-5-HYDROXY-4,7-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes .

Properties

Molecular Formula

C32H42N2O4

Molecular Weight

518.7 g/mol

IUPAC Name

6-[[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl-(2-methoxyethyl)amino]methyl]-3-benzyl-5-hydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C32H42N2O4/c1-22-18-29-30(23(2)26(32(36)38-29)19-24-10-5-4-6-11-24)31(35)27(22)21-33(16-17-37-3)20-25-12-9-15-34-14-8-7-13-28(25)34/h4-6,10-11,18,25,28,35H,7-9,12-17,19-21H2,1-3H3/t25-,28+/m0/s1

InChI Key

KYAGWBTWNCTHTG-LBNVMWSVSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1CN(CCOC)C[C@@H]4CCCN5[C@@H]4CCCC5)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1CN(CCOC)CC4CCCN5C4CCCC5)O

Origin of Product

United States

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